N-(2-butoxyethyl)-4-hydroxy-3-methylbenzamide
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Overview
Description
N-(2-butoxyethyl)-4-hydroxy-3-methylbenzamide, also known as BEMT, is a chemical compound that has gained attention in the scientific community due to its various applications in research. BEMT is a benzamide derivative that has been synthesized and studied extensively for its properties and effects on biological systems.
Mechanism of Action
The mechanism of action of N-(2-butoxyethyl)-4-hydroxy-3-methylbenzamide is not fully understood, but it is believed to act as an allosteric modulator of GPCRs. This means that it affects the activity of the receptor by binding to a site other than the active site, resulting in changes in receptor conformation and signaling.
Biochemical and Physiological Effects
N-(2-butoxyethyl)-4-hydroxy-3-methylbenzamide has been shown to have various biochemical and physiological effects, including the modulation of GPCR activity, the inhibition of platelet aggregation, and the reduction of inflammation. These effects have potential therapeutic applications in the treatment of various diseases, including cardiovascular and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-butoxyethyl)-4-hydroxy-3-methylbenzamide in lab experiments is its selectivity for certain GPCRs, allowing for more specific and targeted studies. However, one limitation is its potential toxicity and side effects, which must be carefully monitored and controlled.
Future Directions
There are many potential future directions for the study of N-(2-butoxyethyl)-4-hydroxy-3-methylbenzamide, including further investigation of its mechanism of action and its potential therapeutic applications. Additionally, the synthesis of N-(2-butoxyethyl)-4-hydroxy-3-methylbenzamide derivatives with improved properties and specificity could lead to the development of new drugs for various diseases. Further research is needed to fully understand the potential of N-(2-butoxyethyl)-4-hydroxy-3-methylbenzamide and its derivatives.
Synthesis Methods
The synthesis of N-(2-butoxyethyl)-4-hydroxy-3-methylbenzamide involves the reaction of 3-methyl-4-hydroxybenzoic acid with butyl glycidyl ether in the presence of a catalyst. The resulting compound is then treated with thionyl chloride to form the final product, N-(2-butoxyethyl)-4-hydroxy-3-methylbenzamide. This synthesis method has been optimized and modified to improve the yield and purity of N-(2-butoxyethyl)-4-hydroxy-3-methylbenzamide.
Scientific Research Applications
N-(2-butoxyethyl)-4-hydroxy-3-methylbenzamide has been used in various scientific research applications, including as a ligand for the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in signal transduction and are involved in various physiological processes. N-(2-butoxyethyl)-4-hydroxy-3-methylbenzamide has been shown to selectively bind to certain GPCRs, providing insights into their structure and function.
properties
IUPAC Name |
N-(2-butoxyethyl)-4-hydroxy-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-3-4-8-18-9-7-15-14(17)12-5-6-13(16)11(2)10-12/h5-6,10,16H,3-4,7-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRXGAMKIFKQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCNC(=O)C1=CC(=C(C=C1)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.